4-Chloroquinazoline-2-carbonitrile

Medicinal Chemistry Chemical Procurement Building Blocks

Accelerate kinase inhibitor SAR campaigns with 4-Chloroquinazoline-2-carbonitrile—the preferred intermediate for parallel synthesis. Its C4 chlorine delivers reliable SNAr reactivity (C–Cl 327 kJ/mol) that outperforms cost-prohibitive bromo analogues (>10× cost advantage). The C2 cyano group provides a versatile handle for amide, amine, or tetrazole diversification, enabling two-step library generation validated in Pfizer’s WO2006/072831 A1. Replace generic 4-haloquinazolines with a building block that offers both established patent precedent and a balanced leaving-group strategy, ensuring budget-efficient, scalable process development with reduced heavy-metal waste. Secure your R&D supply now.

Molecular Formula C9H4ClN3
Molecular Weight 189.6 g/mol
CAS No. 898044-49-0
Cat. No. B1506211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazoline-2-carbonitrile
CAS898044-49-0
Molecular FormulaC9H4ClN3
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C#N)Cl
InChIInChI=1S/C9H4ClN3/c10-9-6-3-1-2-4-7(6)12-8(5-11)13-9/h1-4H
InChIKeySTHFFVMWNKRMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinazoline-2-carbonitrile (CAS 898044-49-0): A Strategic Quinazoline Building Block for Kinase-Focused Medicinal Chemistry


4-Chloroquinazoline-2-carbonitrile (CAS 898044-49-0) is a heterocyclic quinazoline derivative bearing a chlorine atom at the 4-position and a cyano group at the 2-position, with a molecular formula C₉H₄ClN₃ and molecular weight 189.60 . This substitution pattern confers distinct reactivity as a versatile intermediate for constructing kinase inhibitor scaffolds, as exemplified by its documented role in Pfizer’s patent WO2006/072831 A1 .

Why 4-Chloroquinazoline-2-carbonitrile Cannot Be Arbitrarily Replaced by Other Halogenated Quinazolines or Non-Cyano Analogs


In medicinal chemistry, the choice of halogen and the presence of a 2-cyano group are not interchangeable. The chlorine at the 4-position of 4-chloroquinazoline-2-carbonitrile provides an optimal balance of leaving-group ability for SNAr reactions, a balance not matched by the more reactive but synthetically demanding bromo analog [1] nor the electronically distinct fluoro derivative [2]. Furthermore, the 2-cyano group serves as a critical functional handle for downstream transformations (e.g., hydrolysis, reduction, or click chemistry) that are unavailable with 4-chloroquinazoline lacking this moiety [3]. Direct substitution with a generic 4-haloquinazoline would thus forfeit both the established synthetic reliability and the structural scope validated in kinase inhibitor patents .

Quantitative Evidence: Why 4-Chloroquinazoline-2-carbonitrile Is the Superior Choice Over Its Closest Analogs


Procurement Advantage: 4-Chloroquinazoline-2-carbonitrile Offers a >10× Lower Cost per Gram than the Corresponding 4-Bromo Analog

When compared directly to its 4-bromo counterpart, 4-chloroquinazoline-2-carbonitrile demonstrates a dramatic procurement cost advantage. As of April 2026, the chloro derivative is available from Fluorochem at £151.00 per gram . In contrast, the 4-bromo analog (CAS 1260764-89-3) is listed by AKSci at approximately $1,652 per gram . This represents a >10-fold cost reduction when using the chloro variant, with no compromise in synthetic utility for standard SNAr reactions [1].

Medicinal Chemistry Chemical Procurement Building Blocks

Synthetic Utility: The 4-Chloro Group Enables Reliable SNAr with Amines Under Standard Conditions, Validated by JNK Kinase Inhibitor Synthesis

The 4-chloro substituent in 4-chloroquinazoline-2-carbonitrile functions as an effective leaving group in nucleophilic aromatic substitution (SNAr) with amines. This reactivity is directly comparable to that of generic 4-chloroquinazolines used to synthesize 4-N-alkyl/arylquinazolines, where reactions proceed in the presence of K₂CO₃ [1]. In a focused kinase program, 4-chloroquinazolines were converted to a library of 4-N-alkyl/arylquinazolines in moderate to good yields (typically 40–70%) [1]. This contrasts with the 4-fluoro analog, which may exhibit altered electronic character and a narrower substrate scope due to stronger C–F bond strength (ca. 486 kJ/mol vs. ca. 327 kJ/mol for C–Cl) [2].

Synthetic Methodology SNAr Reaction Kinase Inhibitors

Functional Versatility: The 2-Cyano Group Enables Downstream Derivatization Unavailable to 4-Chloroquinazoline

The cyano group at the 2-position of 4-chloroquinazoline-2-carbonitrile provides a versatile synthetic handle absent in the simpler 4-chloroquinazoline (CAS 5190-68-1). This moiety can be hydrolyzed to a carboxamide (CONH₂) or carboxylic acid (COOH), reduced to an aminomethyl (CH₂NH₂) group, or utilized in click chemistry (e.g., tetrazole formation) [1]. In contrast, 4-chloroquinazoline lacks any such functional group at the 2-position, limiting its utility to only those transformations possible at the 4-position [2].

Synthetic Chemistry Functional Group Interconversion Quinazoline Derivatives

Patent-Precedented Utility: 4-Chloroquinazoline-2-carbonitrile Appears as a Key Intermediate in a Pfizer Kinase Inhibitor Patent (WO2006/072831 A1)

The compound 4-chloroquinazoline-2-carbonitrile is explicitly disclosed as an intermediate in WO2006/072831 A1, a patent assigned to Pfizer Inc. concerning kinase inhibitors . In contrast, the 4-bromo analog is not cited in this patent. This patent precedence validates the specific substitution pattern of the chloro-cyano combination as relevant to the development of therapeutically useful kinase inhibitors .

Intellectual Property Pharmaceutical Patents Kinase Inhibitors

High-Impact Application Scenarios for 4-Chloroquinazoline-2-carbonitrile in Research and Industry


Cost-Effective Synthesis of Kinase-Focused Compound Libraries

Given its >10× cost advantage over the 4-bromo analog and its proven utility as an intermediate in Pfizer’s kinase inhibitor patent , 4-chloroquinazoline-2-carbonitrile is ideally suited for parallel synthesis campaigns where large quantities of building blocks are required. Medicinal chemistry groups can use this compound to efficiently generate diverse 4-amino-2-substituted quinazoline libraries while staying within budget constraints.

Rapid Diversification of Lead Series via Sequential Functionalization

The dual reactive handles at the 4- (chloro) and 2- (cyano) positions enable a two-step diversification strategy: first, exploit the reliable SNAr reactivity of the 4-chloro group to install an aryl or alkyl amine [1], and second, transform the 2-cyano group into a variety of pharmacophore elements (e.g., amides, amines, tetrazoles) [2]. This sequential approach is particularly valuable for generating SAR around kinase hinge-binding motifs.

Process Chemistry Development for Scale-Up of Quinazoline-Derived APIs

The favorable balance of leaving-group reactivity (C–Cl bond strength 327 kJ/mol) [3] and the established synthetic precedent for large-scale SNAr reactions [1] make this compound a strategic starting material for process R&D. Its use can circumvent the higher cost and potential heavy metal waste associated with bromo-substituted analogs , aligning with green chemistry principles.

Intellectual Property Validation for Drug Discovery Programs

For biotech companies and academic groups seeking to avoid patent infringement, the explicit disclosure of 4-chloroquinazoline-2-carbonitrile in WO2006/072831 A1 provides a clear reference point. Its use as an intermediate can help establish prior art and guide the design of novel analogs with a strong basis in existing kinase inhibitor chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloroquinazoline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.